11-Oxadispiro[4.0.4.1]undecan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
36803-49-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
11-oxadispiro[4.0.46.15]undecan-10-one |
InChI |
InChI=1S/C10H14O2/c11-8-4-3-7-10(8)9(12-10)5-1-2-6-9/h1-7H2 |
InChI Key |
CVJABEWGAMVRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3(O2)CCCC3=O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 11 Oxadispiro 4.0.4.1 Undecan 1 One
Discovery and Identification in Fungal Metabolites
The presence of 11-Oxadispiro[4.0.4.1]undecan-1-one in the metabolic products of fungi has been a subject of scientific investigation, particularly within the genus Trichoderma.
Presence in Trichoderma harzianum Isolates
Studies have successfully identified this compound as a secondary metabolite in specific isolates of Trichoderma harzianum. researchgate.netresearchgate.net Notably, research on isolates designated as CA-06 and CA-07 revealed the presence of this compound in their culture filtrates. researchgate.netresearchgate.net The identification was achieved through gas chromatography-mass spectrometry (GC-MS) analysis, a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. researchgate.net
In one particular study, the compound was detected in the ethyl acetate (B1210297) extract of the culture filtrate of T. harzianum isolate CA-06. researchgate.net The analysis of the secondary metabolites from this isolate showed the presence of this compound among other compounds. researchgate.net
Table 1: Identification of this compound in Trichoderma harzianum Isolate CA-06
| Property | Value |
| Molecular Weight | 166.22 |
| Retention Time (min) | 32.76 |
| Peak Area (%) | 1.95 |
This data is sourced from a study analyzing the secondary metabolites from the cultural filtrate of Trichoderma isolate CA-06. researchgate.net
Identification in Other Fungal Species
While the most detailed identification of this compound has been in Trichoderma harzianum, the related compound, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, has been identified in other fungi. For instance, a study on the pigment-producing fungus Epicoccum sorghinum identified the alcohol variant in a crude methanolic pigment extract via GC-MS analysis, where it constituted 32.576% of the identified compounds. fungiindia.co.in Although a different functional group is present (alcohol vs. ketone), this finding points to the existence of the core 11-oxadispiro[4.0.4.1]undecane skeleton in the metabolic pathways of various fungi.
Isolation from Plant Extracts
The natural occurrence of this compound is not limited to the fungal kingdom; it has also been detected in plant tissues.
Detection in Sphenocentrum jollyanum Root Extract
An investigation into the phytochemical composition of the ethanol (B145695) root extract of Sphenocentrum jollyanum, a plant used in traditional medicine, led to the identification of this compound. rjhs.org The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS). rjhs.org This discovery highlights the distribution of this spirocyclic compound across different biological domains.
Table 2: GC-MS Analysis of Ethanol Root Extract of Sphenocentrum jollyanum
| Compound Name | Retention Time (min) |
| This compound | Not specified in the provided abstract |
The presence of this compound in the ethanol root extract of S. jollyanum was confirmed by GC-MS analysis. rjhs.org
Extraction Techniques from Biological Matrices
The isolation of this compound from its natural sources relies on specific extraction methodologies tailored to the biological matrix.
Solvent Extraction Procedures
Solvent extraction is the primary method used to isolate this compound from both fungal cultures and plant materials. researchgate.netrjhs.org The choice of solvent is critical for efficiently extracting the compound.
In the case of Trichoderma harzianum, the fungal isolates were first grown in a liquid medium (potato dextrose broth). researchgate.net The culture filtrate was then subjected to solvent extraction using ethyl acetate in a 1:1 volume ratio. researchgate.net The upper phase of the solvent, containing the metabolites, was collected for subsequent analysis. researchgate.net
Chromatographic Separation Principles for Metabolite Isolation
Chromatography is a fundamental biophysical technique for the separation, purification, and identification of components within a mixture. nih.gov The underlying principle involves the differential partitioning of solutes between two phases: a stationary phase and a mobile phase. nih.govlibretexts.org As the mobile phase moves through the stationary phase, compounds that interact more strongly with the stationary phase travel more slowly, while those with weaker interactions (or greater solubility in the mobile phase) travel more quickly, thus enabling separation. nih.gov
The separation of metabolites is governed by several key principles, which form the basis for various chromatographic techniques. nih.govbioanalysis-zone.com
Adsorption Chromatography: This principle relies on the physical adsorption of solutes onto the surface of the stationary phase. Separation occurs due to differences in the affinity of compounds for the adsorbent surface. A common example is column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. nih.gov
Partition Chromatography: In this mode, separation is based on the differential partitioning or distribution of a solute between a liquid mobile phase and a liquid stationary phase that is immobilized on a solid support. nih.gov High-Performance Liquid Chromatography (HPLC) often operates on this principle, particularly in its reversed-phase format.
Size-Exclusion Chromatography (SEC): Also known as gel permeation or gel filtration chromatography, this method separates molecules based on their size or molecular weight. nih.gov The stationary phase consists of porous beads. Smaller molecules can enter the pores, extending their path and causing them to elute later, while larger molecules are excluded from the pores and elute more quickly.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. nih.gov The stationary phase has an ionically charged surface, to which molecules with the opposite charge bind. Bound molecules are then eluted by changing the pH or ionic strength of the mobile phase.
These principles are applied in various formats, such as Thin-Layer Chromatography (TLC) for rapid screening and HPLC for high-resolution purification of metabolites like this compound from complex natural extracts. nih.govexlibrisgroup.com
Table 2: Principles of Common Chromatographic Techniques for Metabolite Isolation
| Chromatographic Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Primary Application in Metabolite Isolation |
|---|---|---|---|---|
| Column Chromatography | Adsorption, Partition | Silica gel, Alumina | Organic solvent mixtures | Initial fractionation of crude extracts |
| Thin-Layer Chromatography (TLC) | Adsorption, Partition | Silica or Alumina on a plate | Organic solvent mixtures | Rapid analysis and monitoring of fractions |
| High-Performance Liquid Chromatography (HPLC) | Partition, Adsorption | Chemically modified silica (e.g., C18) | Solvent gradients (e.g., water/acetonitrile) | High-resolution purification and quantification |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Porous polymer gel (e.g., Sephadex) | Aqueous or organic solvents | Separation of molecules by size |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 11-oxa-dispiro[4.0.4.1]undecan-1-ol |
| Ethanol |
| Ethyl acetate |
| Silica |
| Alumina |
Advanced Analytical Characterization of 11 Oxadispiro 4.0.4.1 Undecan 1 One
Mass Spectrometry for Molecular Identification
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying unknown compounds, quantifying known materials, and elucidating molecular structures.
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. rjhs.org In the context of metabolite profiling, GC-MS is frequently used to analyze complex mixtures, such as plant extracts, to identify their constituent phytochemicals. researchgate.netnih.gov
The compound 11-Oxadispiro[4.0.4.1]undecan-1-one, and its closely related alcohol derivative, 11-Oxadispiro[4.0.4.1]undecan-1-ol, have been identified as minor constituents in various plant extracts through GC-MS analysis. For instance, the ethanol (B145695) root extract of Sphenocentrum jollyanum was found to contain this compound. rjhs.org Similarly, GC-MS analysis of a chloroform (B151607) fraction of neem (Azadirachta indica) leaves identified 11-Oxa-dispiro[4.0.4.1]undecan-1-ol. researchgate.net The compound has also been detected in studies of Leucas zeylanica and Digitalis purpurea. bohrium.comresearchgate.net
In these analyses, the extract is first injected into the gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a chemical fingerprint for identification. youtube.com
Table 1: Detection of 11-Oxadispiro[4.0.4.1]undecane Derivatives by GC-MS in Various Studies
| Compound Identified | Plant Source | Retention Time (min) | Peak Area (%) | Reference |
|---|---|---|---|---|
| This compound | Sphenocentrum jollyanum | Not Specified | Not Specified | rjhs.org |
| 11-Oxa-dispiro[4.0.4.1]undecan-1-ol | Azadirachta indica | 9.851 | 6.56 | researchgate.net |
| 11-Oxa-dispiro[4.0.4.1]undecan-1-ol | Leucas zeylanica | Not Specified | Not Specified | nih.govbohrium.comresearchgate.net |
| 11-Oxa-dispiro[4.0.4.1]undecan-1-ol | Digitalis purpurea | Not Specified | Not Specified | researchgate.net |
| 11-Oxa-dispiro[4.0.4.1]undecan-1-ol | Fish Soup (Volatile) | 9.83 | 0.2 | nih.gov |
Fragmentation Pattern Analysis
The identification of a compound via GC-MS relies on its fragmentation pattern. When a molecule enters the mass spectrometer's ion source, it is typically bombarded by a high-energy beam of electrons. msu.edu This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M+•). msu.edu This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. youtube.com The pattern of these fragments is predictable and reproducible, allowing for structural inference and identification by comparing the obtained spectrum to libraries of known compounds. rjhs.org
For this compound (C₁₀H₁₄O₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group (C=O) and the ether oxygen, as these are common fragmentation points. youtube.com
Loss of small neutral molecules: Ejection of molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) from the ring structures.
Ring cleavage: The spirocyclic system could undergo complex rearrangements and cleavages, leading to a series of smaller carbocation fragments.
While specific fragmentation data for this compound is not detailed in the available literature, the identification in GC-MS studies implies that a characteristic and interpretable mass spectrum was obtained. rjhs.orgunespadang.ac.id
Comprehensive Spectroscopic Elucidation
While GC-MS provides strong evidence for the presence of a compound, full structural confirmation and characterization require a combination of spectroscopic techniques. For this compound, such comprehensive data is not widely published.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The precise frequency of this absorption is highly sensitive to the local chemical environment of the nucleus.
For this compound, a theoretical NMR analysis would predict:
¹H NMR: A complex spectrum with multiple signals in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the protons on the two cyclopentane (B165970) rings. Protons on the carbon adjacent to the ether oxygen would appear further downfield (approx. 3.5-4.5 ppm). Protons alpha to the carbonyl group would also be shifted downfield.
¹³C NMR: A signal for the ketone carbonyl carbon would be expected in the highly deshielded region of the spectrum (>200 ppm). The carbon atoms bonded to the ether oxygen would appear around 60-80 ppm. The remaining sp³ hybridized carbons of the cyclopentane rings would produce signals in the aliphatic region (approx. 20-50 ppm).
Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The key expected IR signatures for this compound would include:
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group, typically appearing in the range of 1700-1725 cm⁻¹. The five-membered ring structure would shift this frequency to the higher end of the range.
C-O-C Stretch: A distinct absorption band corresponding to the stretching of the ether linkage, usually found in the 1050-1150 cm⁻¹ region.
C-H Stretch: Absorption bands for sp³ C-H bonds, typically appearing just below 3000 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a variation of mass spectrometry that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass.
For this compound, the molecular formula is C₁₀H₁₄O₂. The theoretical monoisotopic (exact) mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). An HRMS analysis would be used to experimentally confirm this exact mass, providing unambiguous validation of the molecular formula and distinguishing it from any other isomers or compounds with the same nominal mass.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 11-Oxadispiro[4.0.4.1]undecan-1-ol |
| Carbon Monoxide |
Synthetic Strategies and Methodological Development for 11 Oxadispiro 4.0.4.1 Undecan 1 One No Specific Synthesis Reported in the Analyzed Search Results
Retrosynthetic Analysis of the Spirocyclic Ketone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and identifying key transformations in reverse. This approach provides a logical roadmap for designing a synthetic plan.
A primary disconnection for the 11-Oxadispiro[4.0.4.1]undecan-1-one skeleton would target the spirocyclic junction. A key retrosynthetic step involves a pinacol-type rearrangement, a powerful method for constructing quaternary carbon centers adjacent to a carbonyl group. This disconnection leads back to a diol precursor. The spirocyclic core can be envisioned as arising from the expansion of a smaller ring fused to the cyclopentane (B165970) ring, a transformation that sets up the required quaternary spirocenter.
Another logical disconnection point is the C-O bond of the oxetane ring. This leads to a di-functional cyclopentane precursor containing a hydroxyl group and a suitable leaving group, which could undergo an intramolecular Williamson ether synthesis to form the four-membered ether ring.
A further retrosynthetic approach could involve an intramolecular aldol (B89426) condensation. This would simplify the target to a dicarbonyl precursor, where the formation of the cyclopentanone (B42830) ring is the key cyclization step. The strategic placement of functional groups in the precursor is crucial for the success of this approach, with the relative positions of the carbonyl groups dictating the feasibility and regioselectivity of the ring closure.
| Disconnection Strategy | Precursor Type | Key Forward Reaction |
| Pinacol Rearrangement | 1,2-Diol on a fused ring system | Acid-catalyzed rearrangement |
| Intramolecular Etherification | Halohydrin or similar | Williamson Ether Synthesis |
| Intramolecular Aldol Condensation | 1,5-Dicarbonyl compound | Base-catalyzed cyclization |
Enantioselective Synthesis Approaches for Oxadispiro Skeletons
Achieving an enantioselective synthesis of this compound is a significant challenge, requiring precise control over the stereochemistry of the spirocenter. Methodologies developed for the asymmetric synthesis of related oxaspiro compounds, such as oxaspirolactones and spirocyclic oxetanes, offer valuable insights.
Organocatalysis has emerged as a powerful tool for the enantioselective construction of spirocycles. Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can be employed to mediate key bond-forming reactions, inducing asymmetry in the product. For instance, an asymmetric intramolecular Michael addition could be utilized to construct a chiral cyclopentane ring, which would then be further elaborated to the final oxadispiroketone.
Metal-catalyzed asymmetric reactions also provide a viable route. Transition metal complexes with chiral ligands can catalyze a variety of transformations, including cyclizations and cycloadditions, with high enantioselectivity. A potential strategy could involve a palladium-catalyzed carbonylative spirolactonization, which has been used in the synthesis of organic-chemistry.orgorganic-chemistry.org-oxaspirolactones. Adapting such a methodology to the formation of the target's [4.4] spiro-system would be a novel extension.
Furthermore, substrate-controlled diastereoselective reactions can be employed, where the chirality is introduced early in the synthesis from a chiral starting material. This "chiral pool" approach leverages naturally occurring enantiopure compounds to guide the stereochemical outcome of subsequent reactions.
| Enantioselective Method | Catalyst/Reagent Type | Potential Application |
| Organocatalysis | Chiral amines, squaramides, phosphoric acids | Asymmetric Michael addition, Aldol reaction |
| Transition Metal Catalysis | Chiral phosphine or bisoxazoline ligands with Pd, Rh, or Cu | Asymmetric cyclization, Carbonylative spirolactonization |
| Chiral Pool Synthesis | Enantiopure natural products (e.g., terpenes, amino acids) | Diastereoselective cyclizations |
Novel Cyclization Reactions for Spiroketone Formation
The formation of the spiroketone core is a critical step in the synthesis of this compound. Several modern and innovative cyclization reactions could be applied to achieve this transformation efficiently.
One promising approach is the use of a ring-closing metathesis (RCM) reaction. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, could be used to form the cyclopentane ring from a diene precursor. The strategic placement of an oxygen-containing tether would be crucial for the subsequent formation of the oxetane ring.
Photocatalysis offers another modern approach. Visible-light-mediated reactions can enable unique transformations under mild conditions. For example, a photoredox-catalyzed intramolecular C-H functionalization of an alcohol could be envisioned for the construction of the oxetane ring, a strategy that has been successfully applied to the synthesis of other complex oxetanes.
| Cyclization Reaction | Catalyst/Conditions | Key Bond Formation |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst | C=C bond to form the cyclopentene precursor |
| Photocatalytic C-H Functionalization | Visible light, photoredox catalyst | C-O bond to form the oxetane ring |
| Tandem Michael-Addition/Cyclization | Base or organocatalyst | C-C and C-C/C-O bonds in one pot |
Chemical Reactivity and Transformation Mechanisms of 11 Oxadispiro 4.0.4.1 Undecan 1 One No Specific Reaction Mechanisms Reported in the Analyzed Search Results
Overview of Ketone Reactivity within Constrained Ring Systems
The reactivity of the carbonyl group in 11-Oxadispiro[4.0.4.1]undecan-1-one is fundamentally dictated by its placement within a rigid, strained spirocyclic framework. Spirocycles, by their nature, impose significant geometric constraints that can alter the typical reactivity of functional groups.
Strain and Reactivity : Strained ring systems, such as those found in oxaspiropentanes and oxaspirohexanes, exhibit remarkable chemical reactivity. nih.govacs.org The strain energy in these molecules, which can be substantial, often facilitates reactions that lead to ring-opening or rearrangement to relieve this strain. acs.org For instance, the high strain energy in oxaspiropentanes, comparable to that of spiropentane (B86408) itself (approximately 63 kcal/mol), makes them susceptible to ring-opening reactions by nucleophiles or acids. acs.org While this compound possesses larger rings (two five-membered rings), the spiro-fusion point creates localized strain and steric crowding that influences the accessibility of the ketone's carbonyl carbon.
Lewis Acid Promoted Rearrangements : In related oxaspirohexane systems, a predominant reaction pathway involves Lewis acid-promoted rearrangement. This often proceeds through a stabilized carbocation to yield cyclopentanone (B42830) products. nih.gov It is plausible that under acidic conditions, the ketone of this compound could undergo similar skeletal rearrangements.
Nucleophilic Addition : The addition of nucleophiles to the carbonyl carbon is a hallmark reaction of ketones. In constrained systems, the trajectory of this attack is heavily influenced by steric hindrance. For related cyclohexanones, nucleophilic attack often occurs preferentially from the equatorial direction to minimize steric interactions. acs.org In the case of this compound, the spirocyclic framework would dictate the facial selectivity of nucleophilic addition.
The table below summarizes general reactivity patterns observed in related constrained spiroheterocycles.
| Spirocycle Type | Dominant Reaction Pathways | Products | Reference |
| Oxaspiro[2.2]pentanes | Acid-mediated rearrangement, Nucleophilic addition | Cyclobutanones | nih.gov |
| 1-Oxaspiro[2.3]hexanes | Lewis acid promoted rearrangement | Cyclopentanones | nih.gov |
| Spirocyclic Ketones | Nucleophilic addition | Alcohols, other derivatives | acs.orggoogle.com |
Functional Group Interconversion Studies
Direct functional group interconversion studies on this compound are not documented in the reviewed literature. However, based on the known chemistry of ketones and other oxaspirocycles, several transformations can be anticipated.
Reduction of the Ketone : The most straightforward interconversion would be the reduction of the ketone to the corresponding alcohol, 11-Oxadispiro[4.0.4.1]undecan-1-ol. This compound has been identified in phytochemical studies and investigated for its potential biological activity through molecular docking simulations. mdpi.comresearchgate.net Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would likely effect this transformation.
Conversion to Other Functional Groups : The synthesis of other oxa-spirocyclic compounds often involves robust functional group interconversions. For example, iodides have been converted to azides, which are then reduced to primary amines. rsc.org Another reported transformation is the conversion of an iodide to a nitrile, followed by reduction to an amine, providing a homologated product. rsc.org While these examples start from an iodide rather than a ketone, they illustrate the chemical resilience of the oxa-spirocyclic core and the feasibility of installing diverse functional groups, which could be relevant in multi-step syntheses starting from derivatives of this compound.
The following table outlines plausible, though not experimentally verified for this specific compound, functional group interconversions.
| Starting Functional Group | Reagents/Conditions | Product Functional Group |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Ketone | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohol |
| Ketone | Wittig Reagents | Alkene |
| Ketone | Hydrazine/KOH (Wolff-Kishner) | Methylene Group |
Stereochemical Outcomes of Reactions
Diastereoselective Addition : The rigid spiro framework creates two distinct faces of the planar carbonyl group (diastereotopic faces). A nucleophile will preferentially attack from the less sterically hindered face. In the synthesis of related oxaspiropentanes via the addition of sulfoxonium ylides to cyclic ketones, the reaction proceeds with high diastereoselectivity through equatorial attack at the carbonyl carbon. nih.gov This principle suggests that reactions such as reduction or Grignard addition to this compound would likely yield one diastereomer of the resulting alcohol in preference to the other.
Chiral Resolution and Asymmetric Catalysis : The inherent chirality of oxaspiro compounds makes them valuable targets for use as chiral ligands in asymmetric catalysis. google.com For instance, optically pure spiro-diol modified lithium aluminum hydride has been used for the asymmetric reduction of ketones with excellent enantioselectivity. google.com While this compound itself is a racemate unless synthesized by a chiral method or resolved, its derivatives, particularly the corresponding chiral diols or diamines, could have potential applications in this field. The synthesis and resolution of novel oxaspiro diphenol skeleton compounds have been achieved, highlighting the interest in preparing enantiomerically pure spirocyclic molecules. google.com
Theoretical and Computational Chemistry Studies of 11 Oxadispiro 4.0.4.1 Undecan 1 One
In Silico Molecular Property Prediction
In silico—meaning "performed on computer or via computer simulation"—methods are crucial in early-stage drug discovery and materials science. These techniques predict the physicochemical and pharmacokinetic properties of a molecule, such as 11-Oxadispiro[4.0.4.1]undecan-1-one, from its structure alone. This allows for the screening of large libraries of compounds to identify candidates with desirable characteristics before committing to expensive and time-consuming laboratory synthesis. nih.govnih.gov
Ligand Efficiency and Drug-likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound is suitable for development as a potential drug. This assessment is often based on empirical rules derived from the analysis of successful oral drugs. One of the most common sets of rules is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. nih.gov
Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). nih.govdundee.ac.uk It helps in identifying compounds that have a good balance between potency and size, which is a desirable trait in lead optimization. dundee.ac.uk
For a compound like this compound, these properties would be calculated using specialized software. A study on secondary metabolites from Trichoderma harzianum identified this compound and calculated some of its properties, indicating it has zero violations of Lipinski's rule. researchgate.net
Table 1: Illustrative Drug-Likeness and Molecular Property Profile for this compound
| Property | Predicted Value | Guideline (Lipinski's Rule of Five) | Status |
|---|---|---|---|
| Molecular Weight (MW) | 166.22 g/mol | <500 g/mol | Pass |
| LogP (Lipophilicity) | 0.81 | ≤5 | Pass |
| Hydrogen Bond Donors (HBD) | 0 | ≤5 | Pass |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤10 | Pass |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | <140 Ų | Pass |
Note: Values are based on data from a study identifying the compound as a secondary metabolite. researchgate.net These properties suggest good potential for oral bioavailability.
Bioactivity Score Prediction for Target Interaction
Bioactivity scores are computational estimations of a molecule's potential to interact with major classes of protein targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. researchgate.net These scores are calculated based on the presence of structural fragments that are known to be associated with biological activity. A higher score for a particular target class suggests a higher probability of the compound being active towards that target.
For this compound, bioactivity scores can be predicted using online tools. A study on metabolites from Trichoderma harzianum used such predictions to screen for potential biological activities. researchgate.netresearchgate.net The results indicated a potential for this compound to act as an enzyme inhibitor. researchgate.net
Table 2: Illustrative Bioactivity Score Prediction for this compound
| Target Class | Predicted Bioactivity Score | Interpretation |
|---|---|---|
| GPCR Ligand | -0.45 | Moderately Active |
| Ion Channel Modulator | -0.60 | Inactive |
| Kinase Inhibitor | -0.75 | Inactive |
| Nuclear Receptor Ligand | -0.21 | Moderately Active |
| Protease Inhibitor | -0.05 | Moderately Active |
| Enzyme Inhibitor | 0.25 | Active |
Note: This table presents illustrative data based on typical prediction software. A score > 0.00 is considered active, -5.0 to 0.0 is moderately active, and < -5.0 is inactive. The data aligns with findings suggesting enzyme inhibitory potential. researchgate.net
Computational Screening for Enzyme Inhibitory Potential
Computational screening, particularly through molecular docking, is a powerful technique to predict how a ligand (like this compound) might bind to the active site of a target protein or enzyme. nih.gov This method calculates the binding affinity, typically expressed in kcal/mol, and visualizes the interaction patterns.
While specific docking studies for the ketone are not available, a closely related analogue, 11-oxa-dispiro[4.0.4.1]undecan-1-ol , was investigated for its potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.govdntb.gov.ua In that study, the compound was identified as one of the top three candidates from the plant Leucas zeylanica, exhibiting a strong binding affinity with a docking score of -5.755 kcal/mol. nih.govresearchgate.netbohrium.com The analysis revealed that it binds within the catalytic groove of the enzyme, forming crucial interactions with key amino acid residues. nih.govresearchgate.net This type of study demonstrates the methodology that would be used to assess the enzyme inhibitory potential of this compound.
Advanced Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. rsc.orgresearchgate.netnih.gov These methods can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity.
Studies on related natural products have employed DFT calculations to assess their stability and reactivity. dntb.gov.uaresearchgate.net For this compound, such calculations would elucidate its electronic properties, providing a theoretical basis for its observed chemical behavior and potential for interaction with biological targets.
Conformational Analysis and Energy Landscapes
Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations are a key tool for this purpose. dntb.gov.ua
MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its behavior. nih.gov This is particularly useful for understanding how a ligand interacts with a protein. For example, in the study of the analogue 11-oxa-dispiro[4.0.4.1]undecan-1-ol , MD simulations were used to confirm the stability of its complex with the SARS-CoV-2 protease. nih.govbohrium.com Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) were analyzed to ensure the ligand remained stably bound in the active site. nih.govdntb.gov.ua This type of analysis would be essential to validate any predicted binding modes for this compound.
Biological Activity and Mechanistic Investigations of 11 Oxadispiro 4.0.4.1 Undecan 1 One in Vitro Focus
Predicted Pharmacological Activities via Computational Models
While direct computational studies on 11-Oxadispiro[4.0.4.1]undecan-1-one are limited, significant research has been conducted on its close structural analog, 11-oxa-dispiro[4.0.4.1]undecan-1-ol. This related compound, differing only by a hydroxyl group instead of a ketone, has been identified in plants such as Leucas zeylanica and has been the subject of molecular modeling studies to predict its pharmacological potential. nih.govresearchgate.net
Enzyme Inhibitory Potential
Computational analyses, including molecular docking and molecular dynamics simulations, have been employed to predict the enzyme inhibitory potential of 11-oxa-dispiro[4.0.4.1]undecan-1-ol. nih.govdntb.gov.ua These in silico studies have primarily focused on its interaction with the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govresearchgate.netnih.gov
The research predicted that 11-oxa-dispiro[4.0.4.1]undecan-1-ol could be a potential inhibitor of this key viral enzyme. nih.gov Molecular docking analyses calculated a notable binding affinity for this compound to the Mpro active site, with a docking score of -5.755 kcal/mol. researchgate.netdntb.gov.ua Further computational assessment suggested that the compound binds to essential amino acids within the catalytic groove of the protease, including Ser144, Cys145, and His41, which is a necessary interaction for inhibiting the protein's function. researchgate.netdntb.gov.ua Molecular dynamics simulations further supported the stability of the compound-protein complex. nih.govresearchgate.netdntb.gov.ua These computational findings suggest that the spiro compound scaffold is of interest for further investigation as a potential enzyme inhibitor.
Table 1: Predicted Enzyme Inhibitory Activity of 11-oxa-dispiro[4.0.4.1]undecan-1-ol via Computational Models
| Compound | Target Enzyme | Computational Method | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Source |
|---|---|---|---|---|---|
| 11-oxa-dispiro[4.0.4.1]undecan-1-ol | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking, MM-GBSA | -5.755 kcal/mol | His41, Ser144, Cys145, Glu166 | researchgate.netdntb.gov.uanih.gov |
Antimicrobial Activity against Plant Pathogens (Context from source organism Trichoderma harzianum)
This compound has been identified as a secondary metabolite produced by the fungus Trichoderma harzianum, specifically isolate CA-07. researchgate.net Trichoderma species are well-documented biocontrol agents, widely utilized in agriculture for their ability to antagonize a broad spectrum of plant pathogens. nih.govnih.gov Their mechanisms of action include the production of a variety of secondary metabolites with antimicrobial properties. nih.govnih.gov
Table 2: Antifungal Activity of a Trichoderma harzianum Isolate (CA-07) Known to Produce this compound
| Source Organism | Pathogen | Assay Type | Observed Effect | Source |
|---|---|---|---|---|
| Trichoderma harzianum (Isolate CA-07) | Fusarium oxysporum f. sp. capsici | Dual Culture (Volatile Metabolites) | 40.93% inhibition of mycelial growth | researchgate.net |
| Colletotrichum capsici | Dual Culture (Volatile Metabolites) | 26.25% inhibition of mycelial growth | researchgate.net |
Broader Spectrum Bioactivity Predictions
The potential for a wider range of biological activities for spiro-compounds is an area of active research. researchgate.netnih.gov Fungi, in particular, are known to produce a vast array of secondary metabolites with diverse and potent bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.govdovepress.com
While direct experimental data on the broader bioactivity of this compound is not extensively detailed, the activities of structurally related compounds and its source organism provide some predictive insights. For example, the related alcohol, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, has been associated with general antimicrobial properties. nih.gov Furthermore, the source fungus, Trichoderma harzianum, is a treasure trove of bioactive compounds, and its extracts have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.netfrontiersin.org The discovery of novel spiro-compounds from fungal sources continues to be a promising avenue for identifying new molecules with potential pharmaceutical and agricultural applications. nih.govnih.gov
Emerging Applications of 11 Oxadispiro 4.0.4.1 Undecan 1 One in Chemical Science and Technology Beyond Medical Contexts
Role in Agricultural Bioprotectants (Based on fungal source activity)
The compound 11-Oxadispiro[4.0.4.1]undecan-1-one has been identified as a component of wood vinegar, a natural product known for its antimicrobial properties. This has led to investigations into its potential as an agricultural bioprotectant, particularly for its activity against fungal pathogens. Research has indicated that wood vinegar containing this and other compounds can enhance the resistance of materials like bamboo against fungal decay. unespadang.ac.id
The broader class of spiroketals, to which this compound belongs, has shown promise in the development of new pesticides. acs.org Their unique three-dimensional structures can lead to novel mechanisms of action, which is a critical factor in overcoming resistance to existing pest control agents. acs.org Synthetic analogues of natural spiroketals have been developed and tested for their insecticidal activities, highlighting the potential of this chemical class in crop protection. nih.gov
Table 1: Research Findings on Spiroketals in Agricultural Applications
| Research Area | Finding | Potential Application |
| Antifungal Properties | This compound is a constituent of wood vinegar, which exhibits antifungal properties. unespadang.ac.id | Development of natural-product-based fungicides for crop and material protection. |
| Insecticidal Activity | Synthetic spiroketal enol ethers have demonstrated insecticidal effects. nih.gov | Creation of new insecticides with potentially novel modes of action. acs.org |
| Pesticide Development | Spiro compounds are being explored for the creation of new pesticides with various functions, including insecticidal and fungicidal. acs.org | Addressing the challenge of pesticide resistance in agriculture. acs.org |
Potential as a Chemical Building Block or Intermediate
The rigid and defined three-dimensional geometry of the spiroketal core makes this compound an attractive scaffold for the synthesis of more complex molecules. Spiroketals are considered privileged substructures in organic synthesis because they can serve as rigid frameworks to present functional groups in specific spatial orientations. mskcc.org This stereochemical control is highly valuable in the synthesis of agrochemicals and other specialty chemicals. mskcc.org
The synthesis of spiroketals can be controlled to produce specific stereoisomers, making them valuable as chiral synthons. mskcc.org This allows for the creation of enantiomerically pure compounds, which is often a requirement for biologically active molecules. The ability to construct spiroketal libraries with diverse stereochemistry opens up avenues for discovering new compounds with desired properties. mskcc.org While the direct use of this compound as a building block in large-scale agrochemical synthesis is not yet widely documented, the principles established for other spiroketals strongly suggest its potential in this area. acs.org
Applications in Material Science (Conceptual)
Conceptually, the incorporation of spiroketal units like this compound into polymers or other materials could impart unique physicochemical properties. The introduction of an oxygen atom within a spirocyclic system, as seen in oxa-spirocycles, has been shown to significantly improve properties like water solubility and reduce lipophilicity. rsc.org This principle could be applied to modify the characteristics of existing polymers or to design new materials with tailored properties.
The rigid nature of the spiroketal framework can influence the conformational properties of polymer chains, potentially leading to materials with enhanced thermal stability or specific mechanical properties. mskcc.org Furthermore, the non-planar structure of spiroketals is of interest in the development of materials for specialized applications. wikipedia.org While still largely conceptual, the unique structural and chemical features of this compound and related oxa-spirocycles present intriguing possibilities for the design of advanced materials. rsc.org
Table 2: Conceptual Material Science Applications of Oxaspiro Compounds
| Property Modification | Conceptual Application | Rationale |
| Increased Solubility | Development of more processable or water-compatible polymers. | Incorporation of oxygen atoms in the spirocyclic unit enhances hydrophilicity. rsc.org |
| Altered Lipophilicity | Creation of materials with tailored surface properties (e.g., for coatings or biomedical devices). | The spiroketal structure can modify how a material interacts with different environments. rsc.org |
| Conformational Rigidity | Design of high-performance polymers with improved thermal and mechanical stability. | The rigid spirocyclic core can restrict polymer chain movement, enhancing bulk properties. mskcc.org |
Future Research Directions and Unexplored Avenues for 11 Oxadispiro 4.0.4.1 Undecan 1 One
Comprehensive Structural Elucidation via Advanced Spectroscopic Methods
The initial identification of 11-Oxadispiro[4.0.4.1]undecan-1-one has been primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex mixtures, such as in cocoa liquid smoke and extracts of Sphenocentrum jollyanum and Azadirachta indica. unespadang.ac.ididosr.orgnih.gov While GC-MS provides valuable information on the compound's mass and fragmentation pattern, a comprehensive understanding of its three-dimensional structure and stereochemistry is currently lacking. Future research must prioritize the isolation of this compound in sufficient purity and quantity to enable a full suite of advanced spectroscopic analyses.
A crucial step will be the application of two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. These experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for determining the connectivity and spatial relationships between atoms within the molecule.
Table 1: Proposed Advanced Spectroscopic Analysis for this compound
| Spectroscopic Technique | Information to be Gained |
| 1D NMR (¹H and ¹³C) | Initial assessment of proton and carbon environments. |
| 2D NMR: COSY | Correlation Spectroscopy to establish ¹H-¹H spin-spin coupling networks. |
| 2D NMR: HSQC/HMQC | Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence to correlate directly bonded ¹H and ¹³C atoms. |
| 2D NMR: HMBC | Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the spirocyclic core. |
| 2D NMR: NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy to determine through-space proximities of protons, which is vital for elucidating the relative stereochemistry of the spiro center and any substituents. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation analysis to support the structural assignment. |
| Vibrational Circular Dichroism (VCD) and/or Electronic Circular Dichroism (ECD) | To determine the absolute configuration of the chiral centers by comparing experimental spectra with quantum chemical calculations. |
By employing this multi-technique approach, a definitive structural and stereochemical assignment of this compound can be achieved, providing a solid foundation for all subsequent research.
Development of Efficient and Selective Synthetic Routes
Currently, there are no reported dedicated synthetic routes for this compound. The development of efficient and stereoselective synthetic strategies is paramount for producing sufficient quantities for biological testing and for creating analogues to explore structure-activity relationships (SAR). Several modern synthetic methodologies could be adapted for the construction of this specific spiroketal framework.
Future synthetic efforts could explore various strategies, including but not limited to:
Intramolecular Aldol (B89426) Condensation: A dicarbonyl precursor could be designed to undergo an intramolecular aldol reaction to form one of the cyclopentane (B165970) rings and set the stage for the spirocyclization. nih.govresearchgate.netdirectresearchpublisher.orgnih.govnih.gov
Transition-Metal-Catalyzed Cycloadditions: Rhodium-catalyzed [3+2] cycloaddition reactions have proven effective in constructing spiro[lactone] moieties and could be adapted for this target. acs.orgunespadang.ac.idresearchgate.netresearchgate.net
Stereoselective Spiroketalization: The synthesis could culminate in a kinetically or thermodynamically controlled spiroketalization of a suitable dihydroxy ketone precursor, a common strategy in the synthesis of spiroketal natural products.
Table 2: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Transformation | Potential Advantages |
| Intramolecular Cyclizations | Aldol or Michael additions of a linear precursor. | Convergent and can build complexity quickly. |
| Transition-Metal Catalysis | Rhodium or Iridium-catalyzed cycloadditions or C-H insertion reactions. acs.orgresearchgate.netresearchgate.net | High efficiency and potential for stereocontrol. |
| Oxidative Cyclizations | Oxidation of a precursor to trigger spiroketal formation. | Can mimic potential biosynthetic pathways. |
| Diversity-Oriented Synthesis | Modular approaches to create a library of related spiroketals for broader screening. | Rapid exploration of chemical space around the core scaffold. |
The successful development of a robust synthetic route would be a significant step forward, enabling a deeper investigation into the properties of this compound.
Experimental Validation of Predicted Biological Activities
While no specific biological activities have been experimentally confirmed for this compound, its presence in medicinal plants like Azadirachta indica and Sphenocentrum jollyanum suggests potential bioactivity. nih.gov Furthermore, the broader class of spiro compounds is known to possess a wide range of pharmacological effects. Future research should focus on systematic screening to uncover the biological potential of this molecule.
Initial computational docking studies on the related compound, 11-oxa-dispiro[4.0.4.1]undecan-1-ol, have suggested potential interactions with viral proteins, highlighting a possible avenue for investigation. However, these in silico predictions require experimental validation.
Table 3: Potential Biological Activities for Experimental Validation
| Activity Class | Rationale | Example Assay |
| Antimicrobial | Spiro compounds often exhibit antibacterial and antifungal properties. idosr.org | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |
| Antiviral | Spirooxindoles and other spirocycles have shown promise as antiviral agents. | Plaque reduction assays against a variety of viruses. |
| Anticancer | Many spiroketal-containing natural products display potent cytotoxic activity. | Cell viability assays (e.g., MTT) against a panel of cancer cell lines. |
| Antioxidant | Spirocyclic derivatives have been investigated for their antioxidant capacities. | DPPH or ABTS radical scavenging assays. |
| Anti-inflammatory | Flavonoids and other phytochemicals from the source plants have anti-inflammatory effects. | Inhibition of nitric oxide production in macrophage cell lines. |
Systematic screening in these areas, followed by more focused mechanistic studies for any confirmed activities, will be crucial in defining the therapeutic potential of this compound.
Biosynthetic Pathway Elucidation
The natural occurrence of this compound in plants and microorganisms points to an enzymatic synthesis. Elucidating its biosynthetic pathway is a fundamental scientific question that could also pave the way for biotechnological production. Many spiroketals are derived from polyketide pathways, where a linear poly-β-keto chain undergoes a series of cyclization reactions.
Future research should investigate the genetic and enzymatic basis for the formation of this compound in its source organisms. This would likely involve:
Genomic Analysis: Sequencing the genome of a source organism (e.g., a bacterium or fungus from which the compound is isolated) to identify putative polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters.
Gene Knockout and Heterologous Expression: Deleting or expressing candidate genes in a model host to confirm their role in the biosynthesis of the compound.
In Vitro Enzymatic Assays: Characterizing the function of individual enzymes (e.g., cyclases, oxygenases) in the pathway to understand the precise sequence of events leading to the spiroketal core.
Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C-acetate or ¹³C-propionate) to the source organism and analyzing the labeling pattern in the final product by NMR to trace the origin of the carbon skeleton.
Understanding the biosynthesis could not only provide insights into the evolution of chemical diversity in nature but also offer a sustainable route to this and related compounds through metabolic engineering.
Investigation of Environmental Fate and Degradation Mechanisms
Future research in this area should aim to determine:
Biodegradability: Studies using microbial consortia from soil or water could assess the potential for microbial degradation of the compound. unespadang.ac.id The identification of specific microorganisms and enzymatic pathways responsible for its breakdown would be a key objective.
Abiotic Degradation: The susceptibility of the compound to abiotic degradation processes such as hydrolysis and photodegradation should be evaluated. The atmospheric decomposition of related cyclic ethers has been studied and could provide a model for investigating the potential atmospheric fate of this compound if it has sufficient volatility.
Ecotoxicity: Basic ecotoxicological assessments on representative aquatic and terrestrial organisms would provide an initial understanding of its potential environmental impact.
Table 4: Key Areas for Environmental Fate Investigation
| Degradation Process | Experimental Approach | Key Questions to Address |
| Biodegradation | OECD guideline tests (e.g., 301, 302) with activated sludge or soil microcosms. | Is the compound readily biodegradable? What are the primary degradation products? |
| Photodegradation | Exposure to simulated sunlight in aqueous solution. | What is the photodegradation half-life? What are the photoproducts? |
| Hydrolysis | Incubation in buffered aqueous solutions at different pH values. | Is the compound stable to hydrolysis under environmentally relevant conditions? |
A thorough investigation into these aspects will provide a comprehensive profile of the environmental behavior of this compound, which is essential for any future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
